Rhodamine-phalloidin

説明

Significance of F-actin in Fundamental Cellular Processes

The dynamic nature of F-actin is central to a multitude of essential cellular functions:

Cell Shape and Motility: The actin cytoskeleton is a key determinant of cell shape and is the driving force behind cell motility. kenhub.comwikipedia.org Processes such as wound healing and cancer cell invasion rely on the ability of cells to migrate, a process governed by the controlled polymerization and depolymerization of actin filaments. wikipedia.org

Muscle Contraction: In muscle cells, F-actin filaments, along with myosin, form the contractile apparatus known as the myofilaments. The sliding of these filaments relative to each other generates the force required for muscle contraction. kenhub.commdpi.com

Cell Division: During cytokinesis, the final stage of cell division, a contractile ring composed of actin and myosin filaments forms and constricts to divide the parent cell into two daughter cells. wikipedia.org

Intracellular Transport: The F-actin network serves as a track for the movement of various cellular components, including vesicles and organelles, facilitated by myosin motor proteins. wikipedia.orgmdpi.com

Methodological Approaches for F-actin Visualization and Analysis

The study of F-actin's role in cellular processes has been greatly advanced by various visualization techniques:

Fluorescence Microscopy: This is a widely used method that employs fluorescent probes to label F-actin. nih.govabcam.com

Rhodamine-Phalloidin: A key tool in fluorescence microscopy is this compound, a conjugate of the F-actin-specific toxin phalloidin (B8060827) and the red-orange fluorescent dye rhodamine. cytoskeleton.compubcompare.ai This probe binds with high affinity to F-actin, allowing for its visualization in fixed and permeabilized cells. abcam.comgenecopoeia.com The rhodamine dye is known for its resistance to photobleaching, making it suitable for detailed imaging. nih.gov

Other Fluorescent Probes: Besides this compound, other phalloidin conjugates with different fluorophores are available, offering a range of colors for multi-labeling experiments. nih.govthermofisher.com Genetically encoded fluorescent proteins, such as GFP fused to actin or actin-binding peptides like Lifeact, are used for visualizing F-actin dynamics in living cells. rupress.orgfrontiersin.org

Electron Microscopy: For higher resolution imaging, electron microscopy can reveal the ultrastructure of the actin cytoskeleton.

Super-Resolution Microscopy: Advanced techniques like STED and single-molecule localization microscopy (SMLM) provide nanoscale resolution of F-actin structures. nih.govfrontiersin.org

Historical Context of Phalloidin as a Molecular Probe for F-actin

The use of phalloidin as a molecular probe has been instrumental in advancing our understanding of the actin cytoskeleton.

Discovery and Mechanism: Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap. genecopoeia.comwikipedia.org Its mechanism of action involves binding specifically and with high affinity to F-actin, thereby stabilizing the filaments and preventing their depolymerization. cytoskeleton.comwikipedia.org

Development as a Research Tool: While toxic to living cells, phalloidin's ability to stabilize F-actin made it an invaluable tool for in vitro studies. cytoskeleton.com The development of fluorescently labeled phalloidin in the late 1970s revolutionized the visualization of F-actin in cells. nih.govfrontiersin.org Conjugating phalloidin to fluorophores like rhodamine provided a highly specific and effective method for staining F-actin in fixed cells for fluorescence microscopy. nih.govabcam.com This technique remains a gold standard for F-actin labeling in research. nih.govfrontiersin.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Target | Filamentous Actin (F-actin) |

| Fluorophore | Rhodamine (Tetramethylrhodamine) |

| Excitation Maximum (Ex) | ~546 nm abcam.com |

| Emission Maximum (Em) | ~575 nm abcam.com |

| Appearance | Red-orange fluorescence hellobio.com |

| Primary Application | Staining F-actin in fixed and permeabilized cells abcam.comcytoskeleton.com |

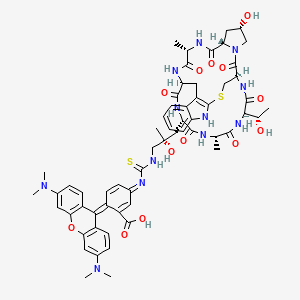

Structure

2D Structure

特性

IUPAC Name |

(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-39-35-11-9-10-12-41(35)68-56(39)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(40(19-31)58(82)83)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H,61,86)(H,62,78)(H,63,79)(H,65,75)(H,66,77)(H,67,80)(H,69,76)(H,82,83)/b64-31+/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNOAAMNRGBZOQ-RUTQKCGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)N=C6C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)/N=C/6\C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)[C@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H70N12O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1231.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms and Binding Kinetics of Rhodamine Phalloidin Interaction with F Actin

Specificity of Rhodamine-Phalloidin Binding to Filamentous Actin

This compound exhibits a high degree of specificity for F-actin over its monomeric precursor, G-actin. cytoskeleton.comthermofisher.com This selectivity is attributed to the unique binding site created at the interface of at least three adjacent actin subunits within the filament structure. yale.eduresearchgate.net Specifically, the binding pocket for phalloidin (B8060827) is located in a cleft between two domains of an actin monomer and involves interactions with residues from neighboring subunits. yale.edunih.gov Key amino acid residues implicated in this interaction include glutamic acid-117, methionine-119, and methionine-355. nih.govembopress.org The bicyclic peptide structure of phalloidin fits snugly into this composite binding site, effectively locking the actin subunits together. wikipedia.org This high-affinity interaction is crucial for its function, as it allows for clear visualization of actin filaments with minimal background staining from unbound G-actin. cytoskeleton.comgenecopoeia.com While this compound is a highly specific probe for F-actin, it has also been shown to bind to the Arp2/3 complex and the VCA domain of its activator, hWASp, albeit with a lower affinity than to actin filaments. nih.gov

Stoichiometry of this compound to Actin Subunits within Filaments

The binding of this compound to F-actin occurs in a well-defined stoichiometric ratio. Research has consistently shown that one molecule of this compound binds to one actin subunit within the filament. cytoskeleton.comthermofisher.comnih.govbiotium.com This 1:1 stoichiometry ensures a direct correlation between the fluorescence signal and the amount of F-actin present, making it a valuable tool for quantitative studies of actin polymerization and depolymerization. nih.gov This consistent binding ratio holds true across actin from various species, including both plants and animals. biotium.comthermofisher.com

Influence of this compound on F-actin Polymerization and Depolymerization Dynamics

The binding of this compound has a profound impact on the dynamic nature of actin filaments. Its primary effect is the potent stabilization of F-actin, which it achieves by preventing the dissociation of actin subunits from both the barbed and pointed ends of the filament. wikipedia.orgacs.org This stabilization significantly inhibits the depolymerization process. wikipedia.orgcytoskeleton.com By locking adjacent actin subunits together, this compound effectively lowers the critical concentration for polymerization, thereby promoting the formation and maintenance of actin filaments. thermofisher.com Furthermore, it has been observed that phalloidin can stimulate the nucleation of actin monomers, further promoting filament assembly. nih.gov In the context of branched actin networks formed by the Arp2/3 complex, this compound not only stimulates branch formation but also inhibits their dissociation, leading to an apparent increase in branch numbers. yale.edunih.gov

Kinetic Parameters of this compound Association and Dissociation from Actin Filaments

The interaction between this compound and F-actin is characterized by specific kinetic parameters that describe the rates of association and dissociation. Direct transient kinetic measurements have determined the association rate constant (k_on) and the dissociation rate constant (k_off) for this binding event. These parameters, along with the calculated dissociation equilibrium constant (K_d), provide a quantitative measure of the binding affinity.

It's important to note that the apparent affinity determined from equilibrium measurements can differ from that calculated from kinetic experiments. This discrepancy is often attributed to the depolymerization of actin filaments at low concentrations in equilibrium samples. nih.gov The binding kinetics can also be influenced by the presence of other actin-binding proteins, though studies have shown that the rate constants for this compound binding are largely unaffected by the presence of myosin subfragment-1 or tropomyosin. nih.govthermofisher.com

Interactive Table: Kinetic Parameters of this compound Binding to Actin Filaments

| Parameter | Value | Species/Conditions | Reference |

| Association Rate Constant (k_on) | 2.8 x 10⁴ M⁻¹s⁻¹ | Rabbit Skeletal Muscle Actin | nih.gov |

| Dissociation Rate Constant (k_off) | 4.8 x 10⁻⁴ s⁻¹ | Rabbit Skeletal Muscle Actin | nih.gov |

| Dissociation Equilibrium Constant (K_d) (from kinetics) | 17 nM | Rabbit Skeletal Muscle Actin | nih.gov |

| Apparent Dissociation Equilibrium Constant (K_d) (from equilibrium) | 116 nM | Rabbit Skeletal Muscle Actin | nih.gov |

| Association Rate Constant (k_on) | 5.1 x 10⁴ M⁻¹s⁻¹ | S. cerevisiae Actin | acs.org |

| Dissociation Rate Constant (k_off) | 1.6 x 10⁻³ s⁻¹ | S. cerevisiae Actin | acs.org |

| Dissociation Equilibrium Constant (K_d) | 32 nM | S. cerevisiae Actin | acs.org |

| Association Rate Constant (k_on) | 3.4 x 10⁴ M⁻¹s⁻¹ | Acanthamoeba Actin | acs.org |

| Dissociation Rate Constant (k_off) | 1.7 x 10⁻⁴ s⁻¹ | Acanthamoeba Actin | acs.org |

| Dissociation Equilibrium Constant (K_d) | 5 nM | Acanthamoeba Actin | acs.org |

Comparative Analysis of this compound Binding Across Diverse Actin Isoforms and Species

While this compound is a broadly used F-actin probe, its binding affinity can vary across different actin isoforms and species. Generally, the binding properties are conserved, and it effectively stains F-actin from a wide range of plant and animal sources. cytoskeleton.comgenecopoeia.comabcam.com However, studies have revealed some notable exceptions and variations.

For instance, research on plant actin isoforms from Arabidopsis thaliana has shown differential binding. Reproductive isoforms ACT1 and ACT11 are intensely stained by this compound, similar to rabbit skeletal muscle actin. In contrast, vegetative isoforms ACT7 and particularly ACT2 exhibit weak to almost no binding. researchgate.netoup.comresearchgate.net This suggests that despite conserved phalloidin-binding residues, the higher-order structure of these actin filaments may differ, affecting the accessibility or conformation of the binding site. researchgate.net

Similarly, comparisons between actin from different species have highlighted variations in binding kinetics. For example, actin from Saccharomyces cerevisiae (yeast) binds this compound more weakly than actin from rabbit skeletal muscle or Acanthamoeba castellanii. This is primarily due to a faster dissociation rate, which quantitatively explains the less efficient staining of yeast actin filaments. nih.gov Despite these variations, this compound remains a valuable tool for studying the actin cytoskeleton across a broad spectrum of organisms.

Interactive Table: Comparative Binding of this compound to Actin from Different Species

| Species/Isoform | Binding Characteristics | Reference |

| Rabbit Skeletal Muscle Actin | Strong binding | acs.orgresearchgate.netoup.com |

| Arabidopsis thaliana ACT1 (Reproductive) | Intense staining, similar to rabbit skeletal muscle actin | researchgate.netoup.com |

| Arabidopsis thaliana ACT11 (Reproductive) | Intense staining, similar to rabbit skeletal muscle actin | researchgate.netoup.com |

| Arabidopsis thaliana ACT2 (Vegetative) | Almost no binding | researchgate.netoup.com |

| Arabidopsis thaliana ACT7 (Vegetative) | Weak binding | researchgate.netoup.com |

| Saccharomyces cerevisiae (Yeast) | Weaker binding due to faster dissociation rate | nih.gov |

| Acanthamoeba castellanii | Strong binding | acs.org |

Methodological Frameworks for Rhodamine Phalloidin Application in Cellular Research

Advanced Staining Protocols for F-actin Visualization

Rhodamine-phalloidin is a high-affinity probe used extensively in cellular research to visualize filamentous actin (F-actin), a critical component of the cytoskeleton. This fluorescent conjugate combines the F-actin binding properties of phalloidin (B8060827), a bicyclic peptide from the Amanita phalloides mushroom, with the bright fluorescence of rhodamine. This allows for the precise and high-contrast localization of F-actin in fixed and permeabilized cells and tissues. springernature.com Effective visualization of the intricate F-actin network relies on meticulous staining protocols that preserve the cellular architecture and optimize the fluorescent signal.

Fixation and Permeabilization Strategies for Optimal F-actin Preservation

The initial and most critical steps in preparing samples for this compound staining are fixation and permeabilization. The choice of reagents and their application directly impacts the preservation of F-actin structures and the accessibility of the phalloidin conjugate to its target.

Fixation: The primary goal of fixation is to preserve the cellular structure in a life-like state. For phalloidin staining, paraformaldehyde (PFA) is the preferred fixative. abcam.co.jp It is crucial to use methanol-free formaldehyde, as methanol (B129727) can disrupt the delicate structure of actin filaments, leading to artifacts and unreliable staining. nih.gov The concentration of PFA typically ranges from 3% to 4% in a phosphate-buffered saline (PBS) solution. Fixation is generally carried out at room temperature for 10 to 20 minutes. nih.gov Over-fixation should be avoided as it can mask the binding sites for phalloidin.

Permeabilization: Following fixation, the cell membrane must be permeabilized to allow the this compound conjugate to enter the cell and bind to F-actin. Triton X-100 is a commonly used non-ionic detergent for this purpose. A concentration of 0.1% to 0.5% Triton X-100 in PBS is typically applied for 5 to 10 minutes at room temperature. abcam.co.jp The duration and concentration of the detergent treatment may need to be optimized for different cell types to ensure adequate permeabilization without causing significant damage to cellular structures. Some protocols suggest a brief, one-minute permeabilization with 0.1% Triton X-100. For certain applications, a rapid one-step fixation, permeabilization, and labeling procedure can be employed, where cells are incubated in a solution containing formaldehyde, a lysophosphatidylcholine, and the this compound conjugate for 20 minutes at 4°C. nih.gov

| Step | Reagent | Concentration | Incubation Time | Temperature | Key Considerations |

| Fixation | Methanol-free Paraformaldehyde (PFA) | 3-4% in PBS | 10-20 minutes | Room Temperature | Avoid methanol-containing fixatives to preserve F-actin integrity. abcam.co.jpnih.gov |

| Permeabilization | Triton X-100 | 0.1-0.5% in PBS | 5-10 minutes | Room Temperature | Optimize for specific cell types to ensure sufficient permeability without structural damage. abcam.co.jp |

Optimization of Staining Conditions (Concentration, Incubation Time, Temperature)

Optimal staining with this compound requires careful consideration of the probe's concentration, the duration of incubation, and the temperature at which staining is performed. These parameters can significantly influence the signal-to-noise ratio and the clarity of the resulting image.

Concentration: The working concentration of this compound can vary depending on the specific product and the cell type being studied. A common starting point is a 1:100 to 1:1000 dilution of a stock solution. nih.gov For instance, a stock solution of 6.6 µM can be diluted to a working concentration of approximately 165 nM. The optimal concentration should be determined empirically to achieve bright and specific staining with minimal background fluorescence. To reduce non-specific binding, the staining solution is often prepared in PBS containing a blocking agent like 1% bovine serum albumin (BSA). nih.gov

Incubation Time and Temperature: Staining is typically performed at room temperature for 20 to 90 minutes. youtube.com Longer incubation times may be necessary for thicker specimens or tissues to allow for adequate penetration of the probe. In some cases, particularly for tissues like Drosophila ovaries, an overnight incubation at 4°C can yield more even staining, especially for deeper structures within the tissue. nih.gov It is advisable to protect the samples from light during incubation to prevent photobleaching of the rhodamine fluorophore.

| Parameter | Recommended Range | Key Considerations |

| Concentration | 1:100 to 1:1000 dilution of stock | Empirically determine for optimal signal-to-noise ratio. Use of a blocking agent like BSA is recommended. nih.gov |

| Incubation Time | 20-90 minutes | Can be extended for thicker samples or overnight at 4°C for deep tissue staining. nih.govyoutube.com |

| Temperature | Room Temperature or 4°C | Room temperature is common for cell cultures, while 4°C may be beneficial for tissues. nih.gov |

Counterstaining and Multiplex Imaging Strategies

This compound staining is often combined with other fluorescent probes to visualize different cellular components simultaneously in a technique known as multiplex imaging. This approach provides a more comprehensive understanding of cellular organization and function.

A common counterstain used with this compound is DAPI (4',6-diamidino-2-phenylindole), which stains the cell nucleus. springernature.com This allows for the visualization of the F-actin cytoskeleton in relation to the nucleus. This compound is also compatible with antibody-based staining (immunofluorescence), enabling the co-localization of F-actin with specific proteins. nih.gov In such protocols, the this compound can be added either concurrently with the primary or secondary antibody, or in a subsequent step. youtube.com The choice of fluorophores for the secondary antibodies should have emission spectra that are well-separated from rhodamine to avoid spectral bleed-through. researchgate.net

Sample Clearing Techniques for Three-Dimensional Imaging

Visualizing the three-dimensional (3D) architecture of F-actin within thick tissues or organoids is often hindered by light scattering. Sample clearing techniques are employed to render the tissue transparent, allowing for deep imaging with microscopy techniques like confocal microscopy. Several clearing methods have been shown to be compatible with this compound staining.

Aqueous-based clearing reagents, such as those based on a fructose-glycerol solution, have been successfully used for 3D imaging of organoids stained with phalloidin conjugates. researchgate.net Solvent-based clearing methods, like the use of benzyl alcohol and benzyl benzoate (BABB), have also been optimized for thick tissue sections stained with this compound. nih.gov These methods work by matching the refractive index of the tissue to that of the imaging medium, thereby reducing light scattering. The choice of clearing technique depends on the sample type, thickness, and the need to preserve endogenous fluorescence from other probes.

Quantitative Fluorescence Microscopy Techniques

Beyond qualitative visualization, fluorescence microscopy can be employed for the quantitative analysis of F-actin architecture stained with this compound. This allows for the objective measurement of changes in the cytoskeleton in response to various stimuli or in different disease states.

Confocal Laser Scanning Microscopy for F-actin Architecture Imaging

Confocal laser scanning microscopy (CLSM) is a powerful tool for imaging this compound stained samples. Its ability to optically section the specimen allows for the rejection of out-of-focus light, resulting in high-resolution images of the F-actin network. thermofisher.com This is particularly advantageous for thick specimens and for the 3D reconstruction of the cytoskeleton.

CLSM enables the detailed visualization of F-actin structures such as stress fibers, lamellipodia, and filopodia. angelfire.com The high-resolution images obtained from CLSM can be used for quantitative analysis of various parameters of the F-actin architecture. Image analysis software can be used to measure F-actin intensity, filament length and orientation, and the density of the actin network. abcam.co.jp For example, changes in the organization of stress fibers in response to mechanical loading have been quantified using CLSM of this compound stained cells. thermofisher.com Furthermore, CLSM is instrumental in the 3D rendering of F-actin networks in cleared tissues, providing a comprehensive view of the cytoskeletal organization within a complex biological context. nih.gov

Total Internal Reflection Fluorescence Microscopy (TIRFM) for Surface-Associated Dynamics

Total Internal Reflection Fluorescence Microscopy (TIRFM) is a powerful technique for visualizing fluorescent molecules at or near the cell-substrate interface. This method selectively excites fluorophores within a very thin region (typically less than 100 nanometers) of the specimen adjacent to the coverslip, significantly reducing background fluorescence from other parts of the cell. cytoskeleton.com When used in conjunction with this compound, TIRFM allows for high-contrast imaging of F-actin structures associated with the plasma membrane.

Research has demonstrated the utility of TIRFM in studying the dynamics of cortical actin. For instance, TIRF imaging of red blood cells stained with this compound has revealed bright F-actin foci at the cell membrane, providing insights into the nanoscale organization and distribution of the actin network in these cells. biocompare.com This approach is particularly advantageous for examining processes such as cell adhesion, focal adhesion dynamics, and the initial stages of cell spreading, where the actin cytoskeleton at the cell-surface interface plays a critical role. The high signal-to-noise ratio achieved with TIRFM makes it possible to resolve fine actin filaments and track their movements and rearrangements over time, providing valuable data on surface-associated actin dynamics. cytoskeleton.combiocompare.com

Super-Resolution Microscopy (SIM, STORM) for Nanoscale Actin Structures

To overcome the diffraction limit of conventional light microscopy, super-resolution microscopy techniques are employed to visualize cellular structures at the nanoscale. This compound is compatible with several of these advanced imaging modalities, including Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM).

Structured Illumination Microscopy (SIM) enhances spatial resolution by illuminating the sample with a patterned light and analyzing the resulting moiré fringes. This technique can achieve a resolution of approximately 100 nm, which is a twofold improvement over conventional microscopy. nih.govresearchgate.net TIRF-SIM, a combination of TIRFM and SIM, has been used to image cortical actin labeled with phalloidin at the T-cell immunological synapse, revealing intricate details of the actin network's organization. nih.gov

Stochastic Optical Reconstruction Microscopy (STORM) is a single-molecule localization technique that can achieve even higher resolutions, on the order of tens of nanometers. researchgate.net In STORM, individual fluorophores are photoswitched between a fluorescent "on" state and a dark "off" state, allowing their precise localization. By compiling the localizations of many individual molecules over thousands of frames, a super-resolved image is constructed. Rhodamine derivatives are among the fluorophores that can be used in STORM imaging. nih.gov Studies have utilized STORM to investigate the nanoscale organization of the actin cytoskeleton in various cell types, providing unprecedented detail of F-actin arrangements in structures like stress fibers and filopodia. cytoskeleton.comsemanticscholar.org For instance, 4polar-STORM, a variant of STORM, has been used with fluorophore-conjugated phalloidin to measure the nanometer-scale organization of actin filaments in complex cellular assemblies. cytoskeleton.comsemanticscholar.org

These super-resolution techniques, when paired with this compound staining, provide powerful tools for elucidating the intricate and dynamic architecture of the actin cytoskeleton at a level of detail previously unattainable.

Image Analysis Methodologies for F-actin Quantification and Morphometrics

The acquisition of high-quality fluorescence images of this compound-stained F-actin is the first step in understanding the organization of the cytoskeleton. To extract meaningful quantitative data from these images, various image analysis methodologies are employed. These computational approaches allow for the objective and reproducible measurement of F-actin characteristics.

Commonly used image analysis software, such as ImageJ and Fiji, provide a suite of tools for F-actin quantification. nih.govplos.org These platforms enable researchers to perform a range of measurements, including:

Filament Orientation: The orientation of actin filaments can be assessed to understand the directional organization of the cytoskeleton, which is particularly important in processes like cell migration.

Fluorescence Intensity: The intensity of the this compound signal can be quantified to provide a relative measure of F-actin abundance. researchgate.net

Morphometric Parameters: Advanced analysis can involve the characterization of more complex morphological features, such as the branching patterns of the actin network and the size and shape of actin-based structures like stress fibers and lamellipodia.

Specialized plugins and custom scripts are often developed to automate these analyses, allowing for high-throughput quantification of large datasets. plos.orgbiorxiv.org These quantitative approaches are essential for comparing the effects of different experimental conditions on the actin cytoskeleton and for gaining a deeper understanding of its role in various cellular processes.

Spectroscopic and Photophysical Considerations in this compound Imaging

Excitation and Emission Spectral Properties

This compound is a conjugate of the F-actin-binding toxin phalloidin and a rhodamine-based fluorophore, typically tetramethylrhondamine (TRITC). thermofisher.comnih.gov The spectral properties of the attached fluorophore are critical for its use in fluorescence microscopy. The excitation and emission maxima of this compound are key parameters for selecting appropriate light sources and filters to optimize signal detection and minimize crosstalk in multi-color imaging experiments.

The approximate excitation and emission wavelengths for this compound are detailed in the table below. It is important to note that the exact spectral characteristics can vary slightly depending on the specific rhodamine derivative and the local environment of the fluorophore.

| Property | Wavelength (nm) |

| Excitation Maximum | ~540-546 |

| Emission Maximum | ~565-575 |

Data compiled from multiple sources. nih.govthermofisher.com

Photobleaching Mitigation Strategies in Prolonged Imaging

A significant challenge in fluorescence microscopy, particularly during prolonged imaging sessions required for time-lapse studies or z-stack acquisition, is photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescent signal. Rhodamine, while more photostable than some other fluorophores like fluorescein, is still susceptible to photobleaching. Several strategies can be employed to mitigate this effect and preserve the fluorescent signal of this compound.

Strategies to Reduce Photobleaching:

Use of Antifade Reagents: Mounting media containing antifade agents, such as n-propyl gallate, can significantly reduce the rate of photobleaching. These reagents work by scavenging free radicals that are generated during the fluorescence excitation process and are a primary cause of photobleaching.

Minimizing Light Exposure: Reducing the intensity and duration of the excitation light is a straightforward and effective way to minimize photobleaching. This can be achieved by using the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio and by using shutters to block the light path when images are not being acquired.

Optimizing Imaging Parameters: Careful selection of imaging parameters, such as exposure time and scan speed, can also help to reduce photobleaching. For confocal microscopy, using faster scan speeds with averaging can sometimes be less damaging than a single slow scan.

Choosing Photostable Fluorophores: While this article focuses on this compound, it is worth noting that for particularly demanding imaging applications, newer generations of fluorophores with enhanced photostability are available and may be conjugated to phalloidin.

By implementing these strategies, researchers can significantly extend the duration of their imaging experiments and acquire more reliable and quantitative data from this compound-stained samples.

Fluorescence Resonance Energy Transfer (FRET) Applications in Actin-Binding Protein Interactions

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions in living cells. FRET is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler" for probing protein-protein interactions.

While direct and extensive examples of this compound being used in FRET studies for actin-binding protein interactions are not widely reported in the literature, the photophysical properties of rhodamine make it a suitable FRET acceptor for commonly used donor fluorophores like Green Fluorescent Protein (GFP). The emission spectrum of GFP overlaps with the excitation spectrum of rhodamine, a prerequisite for FRET to occur. researchgate.net

In a hypothetical FRET experiment to study the interaction between an actin-binding protein (ABP) and F-actin, one could envision a scenario where the ABP is tagged with a donor fluorophore like GFP, and F-actin is labeled with this compound, the acceptor. If the GFP-tagged ABP binds to the this compound-labeled F-actin, bringing the donor and acceptor fluorophores into close proximity, FRET would occur. This would result in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission when the donor is excited. By measuring these changes in fluorescence, one could quantify the interaction between the ABP and F-actin in a spatially and temporally resolved manner.

The successful implementation of such an experiment would require careful consideration of factors such as the labeling stoichiometry, the orientation of the fluorophores, and the specific spectral properties of the chosen donor and acceptor pair.

Applications of Rhodamine Phalloidin in Elucidating Cellular and Subcellular Dynamics

Investigation of Cytoskeletal Organization and Reorganization

The actin cytoskeleton is a dynamic network responsible for a cell's structural integrity and its ability to change shape and move. Rhodamine-phalloidin enables direct visualization of F-actin based structures, providing critical insights into their organization and how they are remodeled in response to internal and external signals.

Stress Fiber Formation and Dynamics

Stress fibers are contractile bundles of actin and myosin filaments that play a crucial role in cell adhesion, morphology, and mechanotransduction. Staining with this compound allows researchers to observe the assembly, orientation, and disassembly of these prominent cytoskeletal structures. For example, studies have shown that endothelial cells subjected to oxygen-glucose deprivation and reperfusion (OGD-R), an in vitro model for ischemia-reperfusion injury, exhibit a significant increase in F-actin stress fiber formation as visualized by this compound. researchgate.net

Furthermore, this compound has been instrumental in dissecting the molecular control of stress fiber dynamics. In one study, the actin cytoskeleton was disrupted using cytochalasin D; upon drug washout, this compound staining was used to monitor stress fiber recovery, revealing that the protein FHOD1 promotes the formation of transverse arcs and their maturation into linear stress fibers. biologists.com The ability to isolate stress fibers and observe their behavior in vitro, such as ATP-induced contraction, also relies on this compound for visualization of the actin filament bundles. molbiolcell.org

| Research Focus | Experimental Approach | Key Observation with this compound | Reference |

| Ischemia-Reperfusion Injury | Endothelial cells treated with Oxygen-Glucose Deprivation/Reperfusion (OGD-R). | Increased formation of F-actin stress fibers compared to control cells. | researchgate.net |

| Molecular Regulation | Cells treated with cytochalasin D to disrupt actin, followed by washout to observe recovery. | Revealed the role of FHOD1 in promoting transverse arc formation and maturation into stress fibers. | biologists.com |

| Contractility Studies | Isolation of stress fibers from cells and treatment with Mg-ATP. | Direct visualization of the shortening and contraction of isolated stress fiber structures. | molbiolcell.org |

| Protein Incorporation | Expression of EGFP-β-actin fusion protein in cells. | Confirmed that the fusion protein was incorporated into the same stress fiber structures as endogenous F-actin. | biologists.com |

Cortical Actin Network Studies

The cortical actin network is a dense mesh of F-actin located directly beneath the plasma membrane, which governs cell shape, membrane tension, and is involved in processes such as cytokinesis. This compound staining clearly delineates this network, enabling studies of its reorganization during complex cellular events. During cell division, the cortical actin cytoskeleton undergoes dramatic changes. Studies in dividing cultured cells using this compound have shown that an isotropic cortical meshwork in metaphase converts to an anisotropic, more organized network after anaphase onset. nih.gov This reorganization is crucial for generating the contractile force required for cleavage.

In the early embryos of the dipteran Ceratitis capitata, this compound staining revealed that actin aggregates form a shell around interphase nuclei and concentrate at the poles of the mitotic apparatus during division. nih.gov Similarly, in C. elegans embryos, this compound has been used to reveal how the cortical actin network is reorganized during cytokinesis, showing that actin foci move along the cortex toward the equatorial region, indicating a flow of cortical material toward the cleavage furrow. biologists.com

Lamellipodia and Filopodia Architecture Analysis

Lamellipodia and filopodia are dynamic, actin-rich protrusions at the leading edge of motile cells that are essential for cell migration and environmental sensing. This compound staining is critical for analyzing the distinct actin architecture of these structures. Lamellipodia are characterized by a dendritic network of actin, while filopodia contain tight, parallel bundles of actin filaments. researchgate.net

In neuronal growth cones, which guide axon pathfinding, this compound staining clearly distinguishes the peripheral domain, rich in lamellipodia and filopodia, from the central domain. researchgate.net Studies have used this technique to show that in response to guidance cues, actin selectively accumulates in the filopodia that have made contact with their targets. semanticscholar.org This accumulation can be transported backward along the filopodium, suggesting a mechanism for signal transmission from the tip to the growth cone body. semanticscholar.org Furthermore, co-staining with antibodies against regulatory proteins, such as WAVE isoforms, has shown their specific localization along the leading edge of lamellipodia and at the tips of filopodia, providing insight into the molecular machinery that controls the formation of these protrusions. biologists.com

| Structure | Actin Architecture | Observation with this compound | Research Insight |

| Lamellipodia | Dendritic actin network | Bright, uniform staining in broad, sheet-like protrusions at the cell periphery. researchgate.net | Visualizes the primary protrusive engine for cell migration and the localization of regulatory proteins like WAVE. biologists.comresearchgate.net |

| Filopodia | Tightly bundled, parallel actin filaments | Intense, linear staining in thin, finger-like projections. researchgate.net | Allows analysis of actin accumulation in response to guidance cues and co-localization with proteins like coactosin at the tips. semanticscholar.orgfrontiersin.org |

Punctate Actin Foci and Actin Patch Dynamics

In addition to large filament bundles and networks, this compound is used to visualize small, dynamic F-actin structures known as punctate actin foci or actin patches. In the budding yeast Saccharomyces cerevisiae, these actin patches are critical for polarized cell growth and endocytosis. psu.edumolbiolcell.org Using this compound, researchers have tracked the polarized distribution of these patches through the cell cycle: they first appear at the future bud site, then localize within the growing bud, and finally reorganize into rings at the neck before cell division. molbiolcell.org

Similar structures are observed in other organisms. In pollen tubes of the poppy Papaver rhoeas, a self-incompatibility response triggers the formation of distinct F-actin foci, which can be visualized with this compound staining. nih.gov The formation of these punctate structures is a key cellular response to signaling events, and studying them with this compound helps to link signaling pathways to downstream cytoskeletal rearrangements. nih.govresearchgate.net

Research on Cell Motility and Migration Mechanisms

Cell migration is a complex, integrated process fundamental to development, wound healing, and immune response. The engine of cell motility is the actin cytoskeleton, and this compound is an essential tool for dissecting its role. cytoskeleton.com

Role of F-actin in Cell Protrusion and Adhesion

Cell migration involves a coordinated cycle of protrusion at the leading edge, adhesion to the substrate, and contraction of the cell body. This compound staining allows for the visualization of F-actin dynamics throughout this cycle. At the front of a migrating cell, this compound highlights the actin-rich lamellipodia and filopodia that form protrusions. researchgate.netresearchgate.net

Studies in epithelial cells have used this compound to show how actin bundles at the cell margin disassemble as new cell-cell contacts are formed, followed by the assembly of new actin bundles along the expanding cell-cell boundary. nih.gov This demonstrates the link between cytoskeletal reorganization and the establishment of adherens junctions. By co-staining for F-actin with this compound and adhesion proteins like vinculin, researchers can directly visualize the connection between actin structures and the focal adhesions that anchor the cell to the extracellular matrix. For example, in permeabilized fibroblasts, the addition of active Rho GTPase was shown to stimulate the formation of both stress fibers and vinculin-containing focal adhesions, as revealed by co-staining. nih.gov

| Migration Process | Associated Actin Structure | Function | Visualization with this compound |

| Cell Protrusion | Lamellipodia, Filopodia | Extends the leading edge of the cell forward. | Intense F-actin staining at the cell's leading edge. researchgate.netresearchgate.net |

| Cell Adhesion | Stress Fibers, Cortical Actin | Forms and stabilizes connections to the substrate or other cells via focal adhesions and adherens junctions. | Reveals F-actin bundles terminating at adhesion sites (visualized with co-stains like anti-vinculin). nih.gov |

| Cell Contraction | Stress Fibers | Generates tension to pull the cell body forward. | Stains the network of contractile actin-myosin bundles throughout the cell body. molbiolcell.org |

Actin Flow and Force Generation Studies

The dynamic nature of the actin cytoskeleton is fundamental to the generation of forces that drive cell motility and shape changes. This compound is instrumental in studies designed to dissect these mechanisms, particularly in in vitro motility assays and mechanobiology experiments.

In these assays, actin filaments labeled with this compound are observed moving over a surface coated with motor proteins like myosin. life-science-alliance.org This allows for the direct visualization and quantification of motor protein activity and the forces they generate. For instance, researchers have developed actomyosin (B1167339) bundle assays where this compound-labeled actin filaments are bundled by myosin II motors. nih.gov Using optical tweezers, the force generated by the sliding of these fluorescently labeled bundles can be precisely measured. nih.govolemiss.edu

Such studies have provided detailed insights into how motor proteins function collectively. By varying the concentration of myosin II, it's possible to probe how motor ensembles work together to achieve force generation. nih.gov Furthermore, this compound has been used to investigate how other actin-binding proteins modulate actomyosin interactions. In studies on the giant muscle protein titin, this compound-labeled actin filaments were used in motility assays to demonstrate that specific domains of titin can bind to actin, acting as a "brake" on the actomyosin motor and potentially contributing to muscle elasticity. ahajournals.org

These experimental systems, which rely on this compound for visualizing the actin component, are crucial for understanding the molecular basis of force generation in both muscle and non-muscle cells. nih.govupstate.edu

Analysis of Cell Division and Cytokinesis Processes

Cell division, or cytokinesis, is a fundamental process that culminates in the physical separation of a mother cell into two daughter cells. This is driven by the contraction of an actomyosin-based structure known as the contractile ring. This compound has been pivotal in visualizing the assembly and function of this transient structure.

The formation of the contractile ring involves the recruitment and organization of actin filaments at the cell's equator during anaphase. A key question has been whether this ring assembles from pre-existing filaments or through new polymerization.

To address this, researchers have microinjected this compound into cells during early stages of mitosis (metaphase) to label the existing pool of F-actin. capes.gov.brrupress.orgnih.gov By tracking the fluorescent signal, they observed that these labeled filaments were depleted from the polar regions and became highly concentrated at the equatorial cortex to form the contractile ring. capes.gov.brrupress.org This provided strong evidence that the contractile ring is formed preferentially through the reorganization and recruitment of existing actin filaments. capes.gov.brrupress.orgnih.gov

Studies in various model organisms, from silkworm spermatocytes to budding yeast, have utilized fluorescent phalloidin (B8060827) to dissect the molecular requirements for ring assembly. plos.orgmolbiolcell.org In yeast, this compound staining demonstrated that the protein Cyk1p is essential for recruiting actin filaments to the division site, as rings formed in its absence lacked actin. molbiolcell.org In animal cells, experiments have shown that the dynamic astral microtubules guide actin filaments from the polar regions toward the equator, contributing to the assembly of the contractile ring. plos.org

The constriction of the contractile ring generates the cleavage furrow, which deepens until the cell is completely divided. This compound staining allows for detailed spatiotemporal analysis of actin organization during this process.

In sea urchin eggs, staining with this compound revealed that cortical actin filaments first form clusters during anaphase. biologists.com These clusters then become fibrillar and accumulate at the equator just before the furrow begins to form in early telophase. biologists.com As furrowing progresses, these filaments organize into parallel bundles that eventually form a tightly packed belt. biologists.com

Advanced microscopy techniques combined with this compound staining have provided even deeper insights. Using fluorescence-detected linear dichroism (FDLD) microscopy on dividing NRK cells, researchers have measured the orientation of actin filaments. nih.gov These studies showed that upon anaphase onset, filaments in the furrow region become oriented along the equator, an alignment that is critical for generating contractile force. nih.gov Experiments in cells with artificially induced multipolar spindles, visualized by microinjecting this compound, have helped to elucidate the spatial signals from the spindle that position the furrow. upstate.edu

Studies on Intracellular Transport and Organelle Movement

While microtubules are well-known tracks for long-range intracellular transport, the actin cytoskeleton also plays a crucial role, particularly in short-range and peripheral transport of organelles and vesicles. This compound is used to visualize these actin tracks and study their involvement in transport processes.

Classic studies in the giant freshwater protozoan Reticulomyxa used this compound to reveal a cytoskeletal network of co-aligned actin filaments and microtubules. biologists.com Video microscopy showed that organelles move bidirectionally along these fluorescently labeled tracks. biologists.com In pigment cells (melanophores), this compound staining has helped to show that while microtubules are responsible for the long-range aggregation and dispersion of pigment granules, actin filaments are involved in their local distribution in the cell periphery. annualreviews.org

More direct evidence for actin-based organelle motility has come from in vitro reconstitution assays. In a key study, researchers determined the directionality of the motor responsible for moving axoplasmic organelles. biologists.com They used actin filaments assembled from defined polarity "seeds" and stabilized with this compound. When organelles from squid axoplasm were added, they were observed by video microscopy to move along the fluorescent actin tracks exclusively toward the barbed (plus) end, indicating the involvement of a myosin-like motor. biologists.com

Examination of Cell-Cell and Cell-Matrix Interactions

The actin cytoskeleton is physically linked to the extracellular matrix (ECM) and to neighboring cells through adhesion complexes. These connections are vital for tissue integrity, cell migration, and mechanotransduction. This compound is routinely used to visualize the actin structures associated with these adhesions.

Focal adhesions are sites where cells adhere to the ECM via integrin receptors, linking to the actin cytoskeleton internally. Studies investigating the dynamics of these adhesions use this compound to stain F-actin stress fibers that terminate at these sites. rupress.org For example, research on fibronectin matrix assembly has shown that while some integrins remain stationary in focal adhesions, others translocate along actin filament bundles to form initial matrix contacts. rupress.org This process, visualized with the help of this compound staining, is thought to transmit cytoskeleton-generated tension to extracellular fibronectin, driving its assembly into fibrils. rupress.org

The role of actin in cell-matrix interactions has also been explored in processes like phagocytosis of collagen by fibroblasts. biologists.com By treating cells with actin-disrupting drugs and then staining with this compound, researchers can correlate the state of the actin cytoskeleton with the cell's ability to bind collagen-coated beads. biologists.com Such studies have shown that an intact actin filament network is required for efficient collagen binding and that the mobility of integrin receptors is linked to actin dynamics. biologists.com

Research into Actin-Related Signaling Pathways

The organization of the actin cytoskeleton is tightly regulated by complex signaling pathways, most notably those involving the Rho family of small GTPases (including Rho, Rac, and Cdc42). This compound serves as a critical readout in studies aimed at deciphering these pathways, as changes in cell shape, stress fiber formation, or lamellipodia extension reflect the activity of specific signaling molecules. abcam.com

For example, the role of Rho-associated kinase (Rho-kinase), a downstream effector of Rho, in cytokinesis has been directly demonstrated using this approach. nih.gov Expression of a dominant-negative form of Rho-kinase was shown to inhibit cleavage furrow formation, a process visualized by staining for F-actin with this compound. nih.gov

Similarly, the distinct roles of Rac and Rho in cytoskeletal reorganization have been clarified by microinjecting active forms of these proteins into cells and observing the resulting changes in the actin cytoskeleton stained with this compound. rupress.org These experiments famously showed that Rho activation leads to the formation of contractile actin stress fibers, while Rac activation induces the formation of lamellipodia and membrane ruffles. rupress.org By quantifying the amount of this compound staining, researchers can measure changes in the total amount of filamentous actin, providing a quantitative link between a signaling molecule and cytoskeletal assembly. rupress.org

Data Tables

Table 1: Summary of Research Findings Using this compound

| Research Area | System / Cell Type | Application of this compound | Key Finding | Reference(s) |

| Actin Flow & Force | In vitro motility assay | Visualize and track actin filaments moving on myosin. | Enabled measurement of force generation by myosin II ensembles and the inhibitory effect of titin on actin sliding. | nih.gov, ahajournals.org |

| Contractile Ring | Dividing rat kidney cells | Labeled pre-existing F-actin via microinjection. | Showed that the contractile ring forms primarily by recruitment and reorganization of existing actin filaments. | capes.gov.br, rupress.org |

| Cytokinesis Furrow | Sea urchin eggs | Stained F-actin during cell division. | Revealed that actin filaments cluster and then organize into parallel bundles at the equator just prior to and during furrowing. | biologists.com |

| Intracellular Transport | Squid axoplasm | Stabilized and visualized actin filaments of known polarity. | Demonstrated that axoplasmic organelles move along actin filaments in a directed manner, powered by a barbed-end-directed motor. | biologists.com |

| Cell-Matrix Interaction | Human fibroblasts | Visualized actin cytoskeleton during integrin tracking. | Showed that α5β1 integrin translocation along actin bundles is crucial for the initial steps of fibronectin matrix assembly. | rupress.org |

| Signaling Pathways | Swiss 3T3 cells | Stained F-actin to observe effects of Rho/Rac activation. | Visualized the distinct cytoskeletal reorganizations (stress fibers vs. lamellipodia) induced by Rho and Rac signaling pathways. | rupress.org |

Rhodamine Phalloidin in Diverse Biological Research Models

In Vitro Biochemical and Biophysical Studies of Actin Systems

In vitro studies using purified proteins provide a controlled environment to dissect the molecular mechanisms of actin dynamics and its interactions with other proteins. Rhodamine-phalloidin is crucial in these assays for visualizing and stabilizing actin filaments.

Reconstitution of Actin Filament Assembly

This compound is instrumental in studying the assembly of actin filaments from monomeric G-actin. It binds to the interface between actin subunits within the filament, effectively preventing depolymerization. plos.org This stabilizing property is critical for many experimental setups. For instance, it allows for the control of filament length and stability over time, which is essential for assays measuring the effects of other factors on actin polymerization. cytoskeleton.com The fluorescence of rhodamine also provides a direct way to visualize the newly formed filaments.

One key aspect of its use is in determining the critical concentration of actin polymerization. Phalloidin (B8060827) acts as a polymerization enhancer by lowering the critical concentration required for filament formation to less than 1 µg/ml. cytoskeleton.com This has been foundational in reconstituting actin assembly under various experimental conditions. Moreover, studies have utilized this compound to investigate the kinetics of actin polymerization, revealing insights into the rates of filament elongation and the influence of various ions and molecules on this process. nih.gov

Interaction with Actin-Binding Proteins (ABPs)

The actin cytoskeleton is regulated by a plethora of actin-binding proteins (ABPs) that control its organization and dynamics. This compound-stabilized actin filaments serve as a standard substrate to study the binding and activity of these ABPs. For example, the interaction of cofilin and profilin, which regulate actin polymerization and depolymerization, can be observed and quantified using this compound labeled filaments. abcam.com

A significant finding came from studies on the Arp2/3 complex, a key nucleator of branched actin networks. Research has shown that this compound not only stabilizes the actin filaments but can also directly interact with the Arp2/3 complex and its activator, hWASp-VCA, with dissociation equilibrium constants of about 100 nM. nih.gov This interaction dramatically stimulates the formation of actin filament branches by more than 10-fold and inhibits their dissociation, highlighting that the use of this compound itself can influence the experimental outcome and must be carefully considered in the interpretation of results. nih.gov

| Actin-Binding Protein | Organism/System | Research Finding with this compound |

| Arp2/3 complex | Human (in vitro) | This compound binds to the Arp2/3 complex and its activator, stimulating branch formation. nih.gov |

| Cofilin | General (in vitro) | This compound is used to visualize actin filaments to study cofilin-mediated depolymerization. abcam.com |

| Tropomyosin | Rabbit skeletal muscle | The presence of tropomyosin on actin filaments does not alter the rate constants for this compound binding. nih.gov |

| α-actinin | General (in vitro) | Used in experiments to polymerize actin within myofibrils to study filament organization. upstate.edu |

Myosin-Actin Interaction Studies

The interaction between actin and myosin is the fundamental basis of muscle contraction and various forms of intracellular transport. This compound labeled actin filaments are widely used in in vitro motility assays to study the motor activity of myosin. cytoskeleton.comcytoskeleton.com In these assays, fluorescently labeled actin filaments are observed moving over a surface coated with myosin motors.

Crucially, studies have shown that this compound binding does not significantly affect the sliding velocity of actin filaments propelled by myosin or the actin-activated myosin ATPase activity in solution. cytoskeleton.comnih.gov This indicates that the presence of the fluorescent probe does not interfere with the basic mechanics of the actomyosin (B1167339) interaction, validating its use in these assays. However, other research has suggested that the effect of phalloidin on myosin-dependent sliding velocities can be dependent on the divalent cation (Ca2+ or Mg2+) bound to actin, with high concentrations of this compound reducing the sliding velocity of Ca2+-actin filaments. nih.gov

| Study Type | Key Finding with this compound |

| In Vitro Motility Assay | This compound labeled actin filaments are used to visualize and track movement generated by myosin motors. cytoskeleton.comnih.gov |

| Myosin ATPase Activity | Phalloidin does not affect the steady-state ATPase activity of heavy meromyosin in the presence of either Ca2+- or Mg2+-actin filaments. nih.gov |

| Single-Molecule Mechanics | Tetramethyl-rhodamine-phalloidin is used to label actin and thin filaments to study the mechanical events of single myosin crossbridge interactions. pnas.org |

Research in Yeast and Fungal Systems

This compound is a valuable tool for visualizing the actin cytoskeleton in yeast and other fungi, revealing the organization of actin patches and cables that are crucial for processes like budding, polarized growth, and cytokinesis. nih.gov Three-dimensional imaging using deconvolution microscopy of this compound stained yeast cells has provided detailed views of the cortical arrangement of actin cables and their attachment to cortical patches. nih.gov

However, the efficacy of this compound staining can vary between fungal species. For instance, staining of actin filaments in Saccharomyces cerevisiae is known to be less efficient compared to rabbit skeletal muscle actin. yeastgenome.org This has been quantitatively explained by a higher dissociation rate constant and lower binding affinity of this compound for yeast actin filaments. yeastgenome.org Furthermore, some filamentous fungi, such as Aspergillus nidulans and Neurospora crassa, have an actin cytoskeleton that is insensitive to this compound staining. plos.org Interestingly, expressing actin from a phalloidin-positive species like yeast in a phalloidin-negative fungus like Aspergillus fumigatus is sufficient to confer phalloidin binding. plos.org In the fungus Uromyces phaseoli, rhodamine-conjugated phalloidin was used to identify three distinct F-actin structures: filaments, peripheral plaques, and intranuclear inclusions. nih.gov

| Fungal Species | Staining Observation with this compound | Implication |

| Saccharomyces cerevisiae | Staining is possible but less efficient due to weaker binding affinity and faster dissociation compared to animal actin. yeastgenome.orgwustl.edu | Requires optimized staining protocols and rapid imaging. wustl.edu |

| Aspergillus fumigatus | Wild-type actin is insensitive to staining. plos.org | Highlights structural differences in actin between fungal species. |

| Uromyces phaseoli | Successfully stains filaments, peripheral plaques, and intranuclear F-actin structures. nih.gov | Demonstrates the diverse organization of the actin cytoskeleton in fungi. |

| Aspergillus fumigatus expressing yeast actin | Stains intensely, revealing actin patches and rings. plos.org | Shows that phalloidin sensitivity is determined by the actin protein sequence. |

Plant Cell Biology Studies

In plant cells, the actin cytoskeleton is vital for cell division, cell expansion, cytoplasmic streaming, and responses to environmental stimuli. This compound has been used to visualize F-actin networks in various plant cells, including onion epidermal cells. nih.gov These studies have revealed a dense network of microfilaments in the cytoplasm and the presence of F-actin within the nuclei. nih.gov

The use of this compound has been particularly insightful in understanding cellular polarization. For example, in the brown alga Macrocystis pyrifera, this compound staining revealed that cortical actin filaments reorganize into radial configurations at the prospective sites of branch emergence, indicating a role for the actin cytoskeleton in defining the sites of cell protrusion. uoa.gr

F-actin Cytoskeleton in Gametophyte Development

The development of the female gametophyte (embryo sac) in flowering plants involves a highly orchestrated series of cell divisions and differentiations, where the actin cytoskeleton plays a critical role. This compound staining has been essential in elucidating the dynamic organization of F-actin during this process.

In species with crassinucellate ovules, such as those in the Agavoideae subfamily, accessing the female gametophyte for cytoskeletal studies is challenging. However, specialized protocols have been developed that use this compound to stain F-actin in whole ovules. frontiersin.org These studies have provided three-dimensional reconstructions of F-actin structures within the embryo sac. frontiersin.org Research in Nicotiana tabacum has shown that this compound staining reveals abundant actin in the intercellular spaces at the chalazal end of the synergid and between the synergids, egg, and central cell. worldscientific.com This actin network is believed to be crucial for positioning and facilitating the access of male gametes for fusion. worldscientific.com Similarly, during male gametophyte (pollen) development and pollen tube growth in Arabidopsis thaliana, this compound has been used to co-localize with fluorescently tagged ADFs to study how these proteins regulate actin filament dynamics. oup.com

| Plant Species | Developmental Stage | Observed F-actin Structures with this compound |

| Nicotiana tabacum | Mature Embryo Sac | Abundant actin aggregates in intercellular spaces near the egg apparatus. worldscientific.com |

| Agave sp. | Female Gametophyte | F-actin filaments and cables forming a cytoskeleton within each cell of the female gametophyte. frontiersin.org |

| Macrocystis pyrifera | Gametophyte Thallus Branching | Radial F-actin configurations at the prospective sites of branch emergence. uoa.gr |

| Arabidopsis thaliana | Elongating Pollen Tube | Thick actin cables in the shank of the pollen tube. oup.com |

Pollen Tube Growth and Actin Filaments

The actin cytoskeleton is fundamental to the process of pollen tube growth, a critical step in plant fertilization. frontiersin.org this compound staining has been instrumental in elucidating the intricate organization of actin filaments within these rapidly elongating cells.

Studies using this compound reveal that actin filaments in pollen tubes are organized into distinct structures. In the main shaft of the tube, they form axially oriented bundles that are crucial for cytoplasmic streaming, the process that transports organelles and vesicles towards the growing tip. nih.govfrontiersin.org At the subapical region, these filaments can form a collar or fringe-like structure. frontiersin.org

Interestingly, while early studies suggested a dense network of actin filaments at the extreme tip of the pollen tube, later research using this compound injection showed a lack of F-actin in this apical dome. frontiersin.org This finding has led to a more nuanced understanding of actin's role, suggesting that highly dynamic and short actin filaments in the apex are crucial for regulating the velocity and direction of growth by controlling vesicle docking and fusion. frontiersin.org The use of this compound, in conjunction with other techniques, has helped to clarify the complex and region-specific organization of the actin cytoskeleton during pollen tube elongation. nih.govfrontiersin.org For instance, treatment with latrunculin B, a substance that prevents G-actin polymerization, leads to the reorganization and depolymerization of F-actin, as visualized by this compound staining, and triggers DNA fragmentation. frontiersin.orgresearchgate.net

Table 1: Research Findings on this compound in Pollen Tube Growth

| Pollen Tube Region | Actin Filament Organization (as revealed by this compound) | Proposed Function |

|---|---|---|

| Main Shaft | Axially oriented bundles of microfilaments. nih.gov | Facilitates cytoplasmic streaming and transport of organelles. frontiersin.org |

| Subapical Region | Forms structures described as a collar, fringe, mesh, or funnel. frontiersin.org | Contributes to the structural integrity and focused growth of the tube. |

| Extreme Apex | Initially thought to be dense with actin, but this compound injection revealed a depletion of stable F-actin. frontiersin.org | Regulates the velocity and direction of growth by controlling vesicle docking and fusion. frontiersin.org |

Investigations in Invertebrate Models (e.g., Drosophila melanogaster, Caenorhabditis elegans)

Invertebrate models like the fruit fly, Drosophila melanogaster, and the nematode worm, Caenorhabditis elegans, have provided invaluable insights into the roles of the actin cytoskeleton in development and cellular processes, with this compound being a key visualization tool.

In Drosophila, this compound staining has been used to study the distribution of microfilaments during oocyte growth, revealing dynamic changes in the actin network. nih.gov For example, F-actin accumulates in the oocyte cytoplasm during early stages and later forms basket-like structures around ring canals. nih.gov During later stages, radial actin bundles with a sarcomeric-like appearance are observed in the nurse cells. nih.gov this compound has also been crucial in studying cellularization, the process of forming individual cells in the early embryo. duke.edu It revealed that disruption of Rho GTPase signaling leads to a disorganized actin-based hexagonal array, halting cellularization. duke.edu Furthermore, studies on the developing nervous system of Drosophila embryos have used this compound to show that F-actin is concentrated in segmentally repeated pairs of bundles that correspond to the extension of growth cones. tandfonline.com

In C. elegans, this compound has been employed to investigate the effects of environmental stress on the actin cytoskeleton. nih.gov Research has shown that both heat shock and oxidative stress lead to alterations in F-actin levels, and that genetic suppression of Rho GTPases can rescue viability by modulating actin dynamics. nih.gov this compound staining has also been used to study actin organization in the body wall muscle cells. scispace.com In studies of actin mutations equivalent to human cardiomyopathy mutations, this compound staining showed that while some mutant actins were incorporated into sarcomeres, they also led to a somewhat disorganized sarcomeric structure. scispace.com

Table 2: this compound Applications in Invertebrate Models

| Model Organism | Biological Process/Structure | Key Findings with this compound |

|---|---|---|

| Drosophila melanogaster | Oocyte Growth | Revealed dynamic reorganization of F-actin, including the formation of basket-like structures and radial actin bundles. nih.gov |

| Drosophila melanogaster | Cellularization | Showed disruption of the hexagonal actin array upon inhibition of Rho GTPase activity. duke.edu |

| Drosophila melanogaster | Nervous System Development | Visualized F-actin bundles associated with growth cone extension in the embryonic nervous system. tandfonline.com |

| Caenorhabditis elegans | Environmental Stress Response | Demonstrated alterations in F-actin levels in response to heat shock and oxidative stress. nih.gov |

| Caenorhabditis elegans | Muscle Structure | Allowed for the analysis of sarcomeric actin organization and the effects of cardiomyopathy-related actin mutations. scispace.com |

Mammalian Cell Culture Research

This compound is extensively used in mammalian cell culture to study the diverse roles of the actin cytoskeleton in various cell types.

In fibroblasts, this compound staining clearly visualizes the prominent actin stress fibers, which are crucial for cell adhesion, migration, and contractility. cytoskeleton.comthermofisher.com Studies have used this technique to observe the dramatic reorganization of the actin cytoskeleton in response to various stimuli. For example, in Rat-1 fibroblasts transformed with oncogenes like v-Src and K-Ras, stress fibers disappear, and F-actin is redistributed to ruffling membranes. researchgate.net Inhibition of the PI3K pathway in these transformed cells leads to the reappearance of stress fibers, a change readily observed with this compound. researchgate.net Similarly, treatment of fibroblasts with a Rho kinase inhibitor results in the loss of stress fibers and the formation of a narrow rim of actin filaments at the cell edge. pnas.org

The actin cytoskeleton in neurons is critical for the development, structure, and plasticity of axons and dendrites. This compound staining of cultured hippocampal neurons reveals distinct F-actin accumulations along the axon shaft and in dendritic spines. nih.gov It has been used as a standard to validate the fidelity of live-cell actin probes like Lifeact and Utr-CH, ensuring they accurately report F-actin distribution. nih.gov In studies on the effects of neurotoxic substances, this compound has been used to show changes in the actin network. For instance, in human neuronal SK-N-BE cells, it helps to visualize the organization of the actin network and how it is affected by certain compounds. nih.gov

In cultured cardiac muscle cells, this compound is essential for monitoring the assembly and organization of myofibrils, the contractile units of muscle. nih.govbiologists.com Studies have followed the reorganization of myofibrils in neonatal rat cardiac muscle cells, showing that well-defined sarcomeres are restored after 48 hours in culture. nih.govbiologists.com The stability of these sarcomeres, as visualized by this compound, was found to be dependent on their attachment to intercalated discs, the specialized junctions between cardiac cells. nih.govbiologists.com When myofibrils attach to the cell membrane at free edges, their striated pattern is lost. nih.govbiologists.com Furthermore, applying mechanical stretch to cultured cardiac myocytes leads to structural abnormalities in the myofibrils, including the appearance of domains that stain continuously with this compound, indicating a loss of the typical banded sarcomere pattern. ahajournals.org

Table 3: this compound in Mammalian Cell Culture Research

| Cell Type | Area of Investigation | Observations with this compound |

|---|---|---|

| Fibroblasts | Cytoskeleton Dynamics | Visualized stress fibers and their reorganization in response to oncogene expression and kinase inhibitors. researchgate.netpnas.org |

| Neurons | Actin Network Structure | Revealed F-actin accumulations in axons and dendrites and used as a standard for live-cell probes. nih.gov |

| Cardiac Muscle Cells | Myofibril Architecture | Monitored the assembly of sarcomeres and their stability, and observed structural abnormalities under mechanical stress. nih.govbiologists.comahajournals.org |

Exploration of Pathological Actin Dysregulation in Research Models

This compound is a powerful tool for investigating how the actin cytoskeleton is dysregulated in various pathological conditions.

In the context of cancer research, it has been used to show how oncogenic signaling alters the actin cytoskeleton. As mentioned earlier, transformation of fibroblasts with oncogenes like v-Src leads to a loss of actin stress fibers and an increase in membrane ruffling, features clearly visualized by this compound. researchgate.net

In models of neurodegenerative diseases, such as Alzheimer's disease, this compound staining has been used to demonstrate the loss of F-actin. jneurosci.org Studies have shown that exposure of primary cortical neurons to synthetic amyloid-beta peptides leads to a decrease in F-actin levels in dendrites. jneurosci.org

Research into genetic disorders affecting the cytoskeleton also relies on this compound. In fibroblasts from patients with nemaline myopathy, a congenital muscle disease, this compound staining revealed smaller and unstructured actin filaments compared to control cells. researchgate.net This finding highlights the underlying actin polymerization defects in this disease. researchgate.net Similarly, in oocytes from carriers of the fragile X premutation, this compound staining showed a lack of the F-actin cap and an increase in bundled actin filaments, which are associated with defects in polar body protrusion during oocyte maturation. biorxiv.org

Studies on tendinosis, a chronic tendon injury, have used this compound to show that mechanical stress deprivation leads to the destabilization and depolymerization of F-actin in tendon cells, which in turn promotes a pathological phenotype. biorxiv.orgnih.gov

Table 4: this compound in Pathological Actin Dysregulation Research

| Pathological Context | Research Model | Key Findings with this compound |

|---|---|---|

| Cancer | Oncogene-transformed fibroblasts | Demonstrated loss of stress fibers and increased membrane ruffling. researchgate.net |

| Alzheimer's Disease | Primary cortical neurons treated with amyloid-beta | Showed decreased F-actin levels in neurites. jneurosci.org |

| Nemaline Myopathy | Patient-derived fibroblasts | Revealed smaller and unstructured actin filaments. researchgate.net |

| Fragile X Premutation | Human oocytes | Visualized the absence of the actin cap and the formation of abnormal actin bundles. biorxiv.org |

| Tendinosis | Tendon cells under mechanical stress deprivation | Showed destabilization and depolymerization of F-actin. biorxiv.orgnih.gov |

Critical Considerations and Limitations in Rhodamine Phalloidin Based Research

Potential Perturbations of Native Actin Dynamics by Phalloidin (B8060827) Binding

Phalloidin exerts its stabilizing effect by binding to the interface of three adjacent actin subunits within a filament, preventing depolymerization. researchgate.net This very mechanism, while beneficial for imaging fixed cells, inherently perturbs the natural, dynamic state of the actin cytoskeleton.

Stabilization and Inhibition of Depolymerization: Phalloidin binding prevents the dissociation of actin subunits from the filament ends. researchgate.net This stabilization can mask the true dynamics of actin turnover, which is a critical aspect of cellular processes like motility and division.

Alteration of Polymerization Rates: Phalloidin can induce the slow polymerization of G-actin into F-actin filaments. nih.gov This can alter the natural equilibrium between monomeric (G-actin) and filamentous (F-actin) pools within the cell.

Induction of Structural Changes: Phalloidin-stabilized filaments have been shown to be stiffer than native filaments and exhibit subtle but significant structural changes. nih.gov These alterations may affect the interactions of actin with its various binding partners. Research indicates that phalloidin binding does not induce a specific conformational change in F-actin itself but rather recognizes and stabilizes existing conformations. embopress.org

Influence on Branching Nucleation: Phalloidin can stimulate the formation of actin filament branches by the Arp2/3 complex by more than tenfold and inhibit the dissociation of these branches. nih.gov This can lead to an overrepresentation of branched structures in stained samples. nih.gov

Background Fluorescence and Non-Specific Staining Management